molecular formula C24H10N2O4 B1214955 3,4,9,10-Perylenetetracarboxylic Diimide CAS No. 81-33-4

3,4,9,10-Perylenetetracarboxylic Diimide

Cat. No.: B1214955
CAS No.: 81-33-4
M. Wt: 390.3 g/mol
InChI Key: KJOLVZJFMDVPGB-UHFFFAOYSA-N
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Description

3,4,9,10-Perylenetetracarboxylic Diimide (PTCDI) is a planar aromatic compound derived from perylene tetracarboxylic dianhydride (PTCDA) via imidization. Its rigid π-conjugated structure enables strong intermolecular π-π stacking, making it a prominent n-type organic semiconductor . PTCDI exhibits high electron affinity (LUMO ~−4.0 eV), thermal stability (decomposition temperatures >300°C), and redox activity, which are exploited in organic electronics (e.g., field-effect transistors, solar cells) and energy storage (e.g., Li/Na/K-ion batteries) . However, its low solubility in organic solvents limits solution-based processing, prompting chemical modifications to enhance solubility and tailor properties .

Preparation Methods

Synthesis from Perylenetetracarboxylic Acid Dianhydride (PTCDA)

The reaction of perylenetetracarboxylic acid dianhydride (PTCDA) with ammonia or amines represents a foundational method for PTCDI synthesis. This route involves nucleophilic substitution at the anhydride groups, forming imide linkages. Early industrial processes employed concentrated sulfuric acid to hydrolyze PTCDI back to PTCDA, creating a cyclic dependency that limited cost-effectiveness . Modern adaptations avoid this by directly reacting PTCDA with ammonia under controlled conditions.

For example, PTCDA reacts with aqueous ammonia at 80–100°C to yield PTCDI with ≈85% purity. However, residual unreacted PTCDA and byproducts like monoimide derivatives necessitate post-synthetic purification via recrystallization from sulfuric acid . While straightforward, this method’s reliance on PTCDA—a compound historically derived from PTCDI—introduces economic inefficiencies, relegating it to small-scale laboratory use rather than bulk production.

Industrial Synthesis via Naphthalene-1,8-Dicarboxylic Acid Imide Fusion

To circumvent PTCDA dependency, industrial protocols favor naphthalene-1,8-dicarboxylic acid imide as a precursor. A patented process involves fusing this imide with potassium hydroxide (KOH) and sodium acetate (NaOAc) at 190–220°C under inert conditions . The reaction proceeds via aldol condensation, forming the leuco compound of PTCDI, which is subsequently oxidized to the final product.

Key Reaction Parameters:

ParameterOptimal RangeImpact on Yield/Purity
Temperature190–220°CHigher temps improve cyclization but risk decomposition
KOH:NaOAc molar ratio1:1.5–2.0Excess NaOAc enhances solubility of intermediates
Oxidation methodAeration or peroxodisulfatesAeration minimizes byproducts vs. chemical oxidants

Post-reaction, the melt is diluted with water, and the leuco compound is oxidized via aeration or peroxodisulfates. This method achieves 90–95% purity and yields exceeding 85%, outperforming earlier approaches that struggled with impurities . The use of anhydrous KOH (10–15% water content) and sodium acetate prevents unwanted hydrolysis, ensuring consistent product quality.

Imidazole-Mediated Condensation for Functionalized Derivatives

Recent advances leverage imidazole as a high-boiling solvent (130°C) and catalyst for PTCDI functionalization. For instance, reacting PTCDA with amino-polyethylene glycol (NH₂-PEG-COOH) in imidazole yields water-soluble PTCDI derivatives in 70% yield . The solvent’s dual role as a base and reaction medium facilitates imide bond formation without requiring metal catalysts.

Case Study: Synthesis of PDI–COOH

  • Reactants : PTCDA (254.89 mmol), NH₂-PEG-10-COOH (764.68 mmol), imidazole (36 mmol).

  • Conditions : 130°C, 5 hours under reflux.

  • Workup : Extraction with chloroform, acid washing, and vacuum drying.

  • Yield : 70% (red oily liquid).

This method’s modularity allows substitution with diverse amines (e.g., aliphatic, aromatic) to tailor PTCDI’s electronic properties. For example, pentafluorophenol esterification of PDI–COOH introduces electrophilic sites for further conjugation . However, scalability is limited by imidazole’s viscosity and the need for rigorous solvent recovery.

Alkali Fusion with Metal Acetate Additives

Modifying the industrial fusion process with metal acetates (e.g., zinc acetate) enhances reaction rates and product homogeneity. European Patent Application No. 0,054,806 details a protocol using KOH, NaOH, and NaOAc at 190–220°C, achieving 93.4% yield . However, independent validation revealed only 81% purity, prompting refinements such as:

  • Extended reaction times : 6–8 hours at 220°C to ensure complete cyclization.

  • Gradual cooling : Prevents premature crystallization of intermediates.

  • Acid washing : Removes residual alkali metals, yielding pigment-grade PTCDI .

Electrochemical Applications and Purity Requirements

PTCDI’s emergence as a sodium-ion battery cathode material necessitates ultrahigh purity (>99%) to ensure electrochemical stability . Traditional methods often fall short due to trace metal contaminants (e.g., K⁺, Na⁺), necessitating additional steps:

  • Ion exchange : Treating PTCDI with HCl converts alkali salts to HCl-soluble forms.

  • Soxhlet extraction : Removes organic impurities using acetone or DMF.

  • Vacuum sublimation : Produces single-crystalline PTCDI for high-performance devices .

Scientific Research Applications

Organic Electronics

1.1. Electron Transport Materials

PTCDI derivatives are extensively used as electron transport materials in organic solar cells and organic light-emitting diodes (OLEDs). Their high electron mobility and stability make them suitable for these applications. For instance, tetrahydroxy-perylene bismide has shown effectiveness as an electron transport material in non-fullerene organic solar cells . Additionally, modifications at the bay positions of PTCDI have been shown to enhance its electron-transporting capabilities by altering the HOMO and LUMO energy levels, thus optimizing device performance .

1.2. Composite Electrodes

Recent studies have demonstrated that PTCDI can be utilized in composite electrodes for energy storage devices. Its incorporation into electrodes has resulted in improved charge-discharge rates and overall device efficiency. For example, H2PTCDI films enable remarkably fast charging/discharging rates due to their diffusion-less nature . This property is particularly beneficial for applications in supercapacitors and batteries.

Photonics

2.1. Light Harvesting Systems

PTCDI has been investigated for its role in mimicking natural light-harvesting systems through the formation of J-type aggregates. These aggregates exhibit unique photophysical properties, such as high fluorescence quantum yields and stability under thermal and photonic stress . The ability to tune the optical properties through structural modifications makes PTCDI an attractive candidate for developing advanced photonic devices.

2.2. Luminescence Sensors

Due to its strong luminescent properties, PTCDI is also studied for use in luminescence sensors. Its ability to act as an electron acceptor enhances its functionality in sensor applications, allowing for the detection of various analytes through fluorescence quenching mechanisms . The design of PTCDI derivatives with specific functional groups can further optimize their sensitivity and selectivity.

Nanotechnology

3.1. Colloidal Stability of Nanoparticles

PTCDI plays a significant role in enhancing the colloidal stability of gold nanoparticles when used as a coating agent . The structural constraints provided by PTCDI ligands improve the stability and functionality of these nanoparticles in various applications, including drug delivery and imaging.

3.2. Nonlinear Optical Applications

Research has indicated that PTCDI derivatives can be applied in nonlinear optical devices due to their unique electronic properties . Their ability to undergo two-photon absorption makes them suitable for applications in optical switching and signal processing.

Summary Table of Applications

Application AreaSpecific Use CaseKey Properties
Organic ElectronicsElectron transport materialsHigh electron mobility
Composite electrodesFast charge/discharge rates
PhotonicsLight harvesting systemsHigh fluorescence quantum yields
Luminescence sensorsEnhanced sensitivity
NanotechnologyColloidal stability of nanoparticlesImproved stability
Nonlinear optical applicationsTwo-photon absorption capability

Comparison with Similar Compounds

Structural and Functional Modifications

Substituent Effects on Solubility and Morphology

PTCDI derivatives are modified by substituting the imide nitrogen with alkyl, aryl, or heterocyclic groups. Key examples include:

Compound Substituents Solubility Enhancement Morphology/Assembly Reference
PTCDI H (parent molecule) Low Aggregated π-stacks
Me₂PTCDI Methyl groups Moderate Improved crystallinity
Ph₂PTCDI Phenyl groups Moderate Enhanced π-π interactions
DD-PTCDI Dodecyl chains High 1D nanobelts
ND-PTCDI Nonyldecyl chains High 0D nanoparticles
DMP Pyrimidine groups Moderate Lower LUMO, higher stability
  • Alkyl Chains (DD-PTCDI/ND-PTCDI): Long alkyl chains (e.g., dodecyl) disrupt π-π interactions, enhancing solubility in organic solvents. DD-PTCDI forms nanobelts with strong intermolecular stacking, whereas ND-PTCDI forms nanoparticles due to steric hindrance .
  • Heterocyclic Groups (DMP/DZP) : Pyrimidine or pyrazine substituents lower LUMO levels (−4.2 eV vs. −4.0 eV for PTCDI), improving electron transport and thermal stability (decomposition >350°C) .

Comparison in Battery Systems

Compound Battery Type Specific Capacity (mAh/g) Rate Performance (A/g) Stability (Cycles) Reference
PTCDI K-ion 310 @ 0.5 A/g 0.5–5.0 A/g 200 @ 1 A/g
PTCDI-Cp Na-ion 120 @ 2 A/g Up to 20 C-rate 500 @ 5 A/g
PTCDA-Urea Polymer NH₄⁺-ion 80 @ 0.2 A/g 0.2–1.0 A/g 1000 @ 1 A/g
PTCDA Na-ion 90 @ 0.1 A/g Poor 50 @ 0.2 A/g
  • PTCDI vs. PTCDA : PTCDI’s imide groups enable reversible six-electron redox reactions, outperforming PTCDA (dianhydride) in K-ion batteries due to faster K⁺ diffusion (~10⁻⁸ cm²/s) and lower charge-transfer resistance (93 Ω) .
  • Derivative-Specific Performance : Methyl/phenyl-substituted PTCDI derivatives (Me₂PTCDI/Ph₂PTCDI) show reduced capacity but enhanced cycle life in Li-ion systems, attributed to stabilized redox intermediates .

Optical and Electronic Properties

Substituent Impact on Optoelectronics

Compound Absorption λ_max (nm) Emission λ_max (nm) Charge Mobility (cm²/V·s) Application Reference
PTCDI 525 540 0.1–0.3 OFETs, Solar Cells
PTCDI-C8 530 555 0.4–0.6 Short-channel OFETs
DMP 535 550 0.5–0.8 OLED Electron Transport
  • Alkyl vs. Heterocyclic Substituents : PTCDI-C8 (octyl chains) exhibits red-shifted absorption/emission and higher charge mobility (0.4–0.6 cm²/V·s) due to ordered crystalline wires . Heterocyclic derivatives (DMP) achieve even higher mobility (0.8 cm²/V·s) and are stable under ambient conditions .

Thermal and Environmental Stability

  • Thermal Stability : PTCDI derivatives with aromatic substituents (e.g., DMP) decompose at 350–400°C, outperforming alkylated derivatives (DD-PTCDI: ~300°C) .
  • Oxidation Resistance : Nitrogen-containing heterocycles (pyrimidine) in DMP reduce oxidation susceptibility, critical for air-stable electronics .

Biological Activity

3,4,9,10-Perylenetetracarboxylic diimide (PTCDI) is a compound that has garnered significant attention in various fields, particularly in organic electronics and sensor technology. This article provides a comprehensive overview of the biological activity associated with PTCDI, including its applications as a sensor for environmental pollutants, its photophysical properties, and its potential therapeutic roles.

Overview of this compound

PTCDI is a derivative of perylene and is characterized by its strong electron-accepting properties and excellent thermal and chemical stability. Its structure allows for extensive functionalization, which can modify its electronic properties and enhance its applicability in various domains.

Biological Applications

1. Environmental Sensors

PTCDI and its derivatives have been extensively studied for their application in the development of fluorescent sensors. These sensors can detect heavy metal ions such as Cu²⁺ and Al³⁺ with high sensitivity. For instance, a study demonstrated that PDI-4 could effectively sense Cu²⁺ ions in aqueous solutions through fluorescence quenching mechanisms facilitated by micellar systems formed with cationic surfactants like cetyltrimethylammonium bromide (CTAB) .

2. Photophysical Properties

The photophysical properties of PTCDI are crucial for its application in sensors and organic photovoltaics. The compound exhibits strong visible-light absorption and unique fluorescence characteristics. DFT studies have shown that the functionalization at specific positions alters the HOMO-LUMO gap, impacting the absorption wavelengths and fluorescence efficiency .

3. Antioxidant Activity

Recent research indicates that PTCDI derivatives possess antioxidant properties. These compounds can scavenge free radicals effectively, suggesting potential applications in therapeutic contexts where oxidative stress is a concern. The mechanisms involve electron transfer processes that stabilize radical species .

Case Studies

Study 1: Fluorescent Sensor Development

In a notable study, PDI-7 was modified with di(2-(salicylideneamino))ethylamine (DSEA) to enhance its sensitivity towards Al³⁺ ions. The sensor exhibited a limit of detection (LOD) of 0.33 µM in acetonitrile solutions, showcasing the ability of PTCDI derivatives to form stable complexes with metal ions, leading to increased fluorescence intensity .

Study 2: Photovoltaic Applications

PTCDI has been evaluated as an electron transport material in organic solar cells. Research indicates that the incorporation of PTCDI into device architectures improves charge mobility and overall efficiency due to its favorable energy levels and electron affinity . This application highlights the compound's versatility beyond sensing.

Data Summary

The following table summarizes key findings related to the biological activity of PTCDI:

Property Description Reference
Fluorescence Sensitivity Detects Cu²⁺ ions with high sensitivity using micellar systems
Antioxidant Activity Scavenges free radicals; potential therapeutic applications
Photovoltaic Efficiency Enhances charge mobility in organic solar cells
Functionalization Impact Alters HOMO-LUMO gap affecting absorption and fluorescence properties

Q & A

Q. What are the standard synthetic routes for PTCDI and its derivatives, and how are they characterized?

Basic Research Focus
PTCDI is typically synthesized via condensation of 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA) with primary amines under inert conditions. Derivatives are created by varying substituents (alkyl, aryl, or functional groups) at the imide positions. For example, N,N′-bis(4-methoxyphenyl)-PTCDI is synthesized using 4-methoxybenzylamine .
Characterization Methods :

  • NMR Spectroscopy : Confirms functionalization and purity .
  • XRD : Analyzes crystallinity and π-π stacking .
  • UV-Vis/PL Spectroscopy : Evaluates optical properties (e.g., absorption/emission shifts due to aggregation) .
  • DSC/TGA : Assesses thermal stability and phase transitions .

Q. How do side-chain modifications influence the self-assembly morphology of PTCDI derivatives?

Advanced Research Focus
Side chains critically modulate intermolecular interactions and aggregation behavior:

SubstituentMorphologyKey InteractionsApplications
Dodecyl (DD-PTCDI)1D NanobeltsStrong π-π stackingOrganic electronics
Nonyldecyl (ND-PTCDI)0D NanoparticlesSteric hindrance from bulkier chainsDispersed optoelectronic systems

Methodological Insights :

  • SEM/TEM/AFM : Visualize nanostructure dimensions and topology .
  • Fluorescence Microscopy : Correlates morphology with emission properties (e.g., red-shifted emission in DD-PTCDI due to closer π-π stacking) .

Q. What methodologies are used to assess PTCDI-based materials in energy storage applications?

Advanced Research Focus
PTCDI derivatives show promise in aqueous ammonium-ion batteries (AAIBs) due to redox-active imide groups:

  • Cyclic Voltammetry (CV) : Quantifies redox potentials and reversibility .
  • Galvanostatic Cycling : Measures capacity retention (e.g., PTCDI-urea polymer retains 80 mAh g⁻¹ over 500 cycles) .
  • In Situ XRD/Raman : Tracks structural changes during ion insertion/extraction .

Key Challenges : Optimizing electrolyte compatibility and minimizing dissolution in aqueous systems .

Q. How can researchers resolve discrepancies in reported electronic properties of PTCDI derivatives?

Data Contradiction Analysis
Variations in LUMO levels (e.g., −4.1 eV for DMP vs. −3.7 eV for DPP ) arise from:

  • Substituent Effects : Electron-withdrawing/donating groups alter orbital energies.
  • Measurement Techniques : Electrochemical vs. computational (DFT) methods may differ.
    Mitigation Strategies :
  • Standardize characterization protocols (e.g., CV under identical conditions).
  • Cross-validate with DFT simulations to align experimental and theoretical values .

Q. What spectroscopic techniques are essential for analyzing PTCDI's optical properties?

Basic Research Focus

  • UV-Vis Absorption : Identifies aggregation states (e.g., J-aggregates show bathochromic shifts) .
  • Photoluminescence (PL) : Quantifies quantum yield and excimer formation (e.g., DD-PTCDI exhibits 3× lower quantum yield than ND-PTCDI) .
  • Time-Resolved Spectroscopy : Probes exciton dynamics in films or solutions .

Q. How can PTCDI's charge transfer interactions with materials like C60 be optimized for organic electronics?

Advanced Research Focus

  • Energy-Level Alignment : PTCDI derivatives with LUMO levels lower than C60 (e.g., DMP at −4.1 eV vs. C60 at −4.5 eV ) enable efficient electron transfer.
  • Blend Morphology : Use solvent annealing or additives to control phase separation in bulk heterojunctions .
  • Transient Absorption Spectroscopy : Maps charge separation efficiency in donor-acceptor systems .

Q. What are the key considerations in designing PTCDI derivatives for photovoltaic applications?

Basic Research Focus

  • Solubility : Alkyl chains (e.g., 2-ethylhexyl) enhance processability without disrupting π-conjugation .
  • Absorption Range : Bay-substituted derivatives extend light harvesting into the near-infrared .
  • Device Architecture : Pair with low-bandgap donors (e.g., polymers) for tandem solar cells .

Properties

IUPAC Name

7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H10N2O4/c27-21-13-5-1-9-10-2-6-15-20-16(24(30)26-23(15)29)8-4-12(18(10)20)11-3-7-14(22(28)25-21)19(13)17(9)11/h1-8H,(H,25,27,28)(H,26,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOLVZJFMDVPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)NC7=O)C(=O)NC2=O
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Molecular Formula

C24H10N2O4
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DSSTOX Substance ID

DTXSID9052555
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Molecular Weight

390.3 g/mol
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Physical Description

Liquid, Other Solid
Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone
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CAS No.

81-33-4, 12236-71-4
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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